1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one
Description
1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one is a heterocyclic compound featuring a six-membered 1,3-diazinan-2-one ring substituted with a 4-aminophenyl group at position 1 and a methyl group at position 3. The 1,3-diazinan-2-one scaffold is characterized by two nitrogen atoms within the ring, which influence its electronic and steric properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-aminophenyl)-3-methyl-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-7-2-8-14(11(13)15)10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYGWLQTBWIHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890825-35-1 | |
| Record name | 1-(4-aminophenyl)-3-methyl-1,3-diazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminophenylhydrazine with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the diazinanone ring.
Substitution: The aminophenyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents such as ethanol and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- The 4-aminophenyl group in the target compound contrasts with Cedazuridine’s fluorinated sugar moiety, which confers water solubility (8–12 mg/mL) and pharmaceutical utility .
- A-mTBD-2 contains a 3-acetamidopropyl chain , likely enhancing stability against hydrolysis compared to the target compound’s aromatic amine .
- Substituent polarity influences solubility: Cedazuridine’s hydroxyl groups improve aqueous solubility, whereas the target compound’s aromatic amine may limit it.
Solubility and Stability
- Cedazuridine : Sparingly soluble in water (8–12 mg/mL), stable in solid form. Used in INQOVI® (combined with decitabine) for myelodysplastic syndromes .
- A-mTBD-2 : A hydrolysis byproduct of ionic liquid [mTBDH][OAc], formed under elevated temperatures. Its acetamidopropyl group may reduce reactivity compared to primary amines .
- Target Compound: No solubility data provided.
Research Findings and Industrial Relevance
Biological Activity
1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one is a synthetic compound notable for its unique structure, which includes an aminophenyl group and a diazinanone ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities , including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways related to cell death. The compound's ability to inhibit tumor growth has been demonstrated in vitro, particularly against certain types of carcinoma.
The exact mechanism of action for this compound remains an active area of research. It is hypothesized that the compound interacts with specific molecular targets within cells, potentially inhibiting key enzymes involved in cellular proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria. | |
| Anticancer | Induction of apoptosis in cancer cell lines; inhibition of tumor growth in vitro. | |
| Mechanism | Potential inhibition of key metabolic pathways; interaction with specific cellular targets. |
Case Study: Anticancer Activity
In a study conducted by researchers at a prominent university, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Experimental Setup
- Cell Lines : MCF-7 (breast cancer), A549 (lung cancer)
- Method : MTT assay to evaluate cell viability
- Results : Significant reduction in viability observed at concentrations above 10 µM.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminophenylhydrazine | Lacks diazinanone ring | Moderate antimicrobial activity |
| Methyl Isocyanate | Precursor in synthesis | Limited biological activity |
| Substituted Benzothiazoles | Similar biological activities | Varies based on substitution |
The structural uniqueness of this compound contributes to its distinct biological properties compared to other compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
